![molecular formula C11H13N3OS B2525862 (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide CAS No. 1817730-54-3](/img/structure/B2525862.png)
(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide
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Description
The compound "(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide" is a member of the thiosemicarbazide family, which is known for its biological activities. Thiosemicarbazides are characterized by the presence of a thiosemicarbazide group, which is a derivative of thiosemicarbazide. These compounds often exhibit a variety of biological properties and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related thiosemicarbazide compounds typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. For example, one study describes the synthesis of a similar compound by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another study reports the preparation of N-(3-chlorophenyl)hydrazinecarbothioamide by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate . These methods generally involve condensation reactions in the presence of a solvent and sometimes a catalyst, such as glacial acetic acid.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single crystal X-ray diffraction . The crystal structure of a related compound showed that it crystallizes with two independent molecules in the asymmetric unit, linked by N—H∙∙∙S hydrogen bonds and C—H∙∙∙π interactions . The molecular conformation can be stabilized by intramolecular hydrogen bonds, as seen in another related compound .
Chemical Reactions Analysis
The reactivity of thiosemicarbazide derivatives with DNA has been studied, with findings suggesting that these compounds can bind to DNA through intercalation and possibly electrostatic interactions . The chemical reactions of these compounds can be complex, involving multiple potential interaction sites and modes of binding.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The planarity of the hydrazinecarbothioamide fragment and the dihedral angles between different rings in the molecule can influence the compound's ability to form hydrogen bonds and interact with biological targets . Spectroscopic and electrochemical DNA-binding analyses provide insights into the reactivity of these compounds, while molecular modeling and atomic charge analysis can help predict fragmentation pathways and molecular ions . Quantum chemical calculations and molecular docking studies are also used to predict the behavior of these compounds in biological systems and their potential as therapeutic agents .
Scientific Research Applications
Corrosion Inhibition
(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide and its derivatives have been studied for their corrosion inhibition properties on various metals. For instance, derivatives such as (E)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide (MHC) have shown effectiveness in protecting 2024-T3 aluminum alloy against corrosion in saline environments. These inhibitors operate by forming an adsorbed protective layer on the metal surface, significantly enhancing corrosion resistance (Prakashaiah et al., 2018).
Fluorescent Chemosensors
The compound has been employed in the synthesis of monoterpenoid-based fluorescent receptors for the selective detection of bioactive ions like Zn2+ and Mg2+. This application is particularly relevant for bioimaging and intracellular detection, where the specific complexation with these ions leads to fluorescence enhancement, enabling the monitoring of these ions in live cells (Patil et al., 2018).
Anticorrosive Coating Improvement
In the realm of coatings, thiosemicarbazone derivatives have been added to epoxy primers to augment the anticorrosion properties on aluminum alloy 2024-T3. The addition of specific derivatives such as (E)-2-(2,4-dihydroxybenzylidene)hydrazinecarbothioamide and its analogs to epoxy primers used in aircraft paint systems has demonstrated significant improvements in barrier properties and active corrosion protection, showcasing a promising avenue for enhancing the durability and longevity of metal surfaces in corrosive environments (Prakashiah et al., 2019).
properties
IUPAC Name |
[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-4-8-5-3-6-9(10(8)15)7-13-14-11(12)16/h2-3,5-7,15H,1,4H2,(H3,12,14,16)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLUNPNUEXPF-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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